D-fructofuranuronic acid

説明

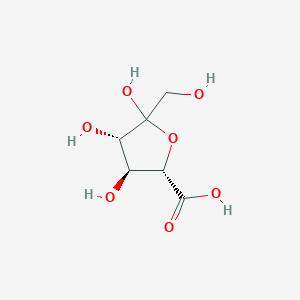

Structure

3D Structure

特性

分子式 |

C6H10O7 |

|---|---|

分子量 |

194.14 g/mol |

IUPAC名 |

(2S,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6?/m1/s1 |

InChIキー |

PTCIWUZVDIQTOW-XDJBDKDSSA-N |

SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)O)O |

異性体SMILES |

C(C1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |

正規SMILES |

C(C1(C(C(C(O1)C(=O)O)O)O)O)O |

製品の起源 |

United States |

Historical Perspectives on Uronic Acid Research

The journey to understanding D-fructofuranuronic acid is rooted in the broader history of uronic acid research. Uronic acids were first identified in the early 20th century as components of polysaccharides in both plants and animals. numberanalytics.com A pivotal moment in this history was the discovery of hyaluronic acid in 1934 by Karl Meyer and his assistant, John Palmer, who isolated it from the vitreous humor of bovine eyes. glycoforum.gr.jpresearchgate.net They named it "hyaluronic acid" from "hyaloid" (vitreous) and "uronic acid". glycoforum.gr.jp This discovery paved the way for the identification and characterization of other uronic acids and their roles in biological systems.

Initially, the quantitative analysis of uronic acids was a challenge, requiring milligram quantities of the purified polymer for measurement. glycoforum.gr.jp A significant advancement came in 1970 with the introduction of specific enzymes that could degrade hyaluronan, increasing the sensitivity of detection to microgram quantities. glycoforum.gr.jp The fundamental structure of hyaluronan, a disaccharide unit of D-glucuronic acid and N-acetyl-D-glucosamine, was elucidated by Karl Meyer and his team in the 1950s. glycoforum.gr.jp

Uronic acids are a class of sugar acids where the terminal hydroxyl group of a sugar has been oxidized to a carboxylic acid. wikipedia.org This seemingly small chemical modification imparts significant properties, including water solubility and the ability to form salts. numberanalytics.com They are integral to various biological processes, including detoxification and the formation of glycosaminoglycans. numberanalytics.com

Contemporary Significance of D Fructofuranuronic Acid

In the modern landscape of chemical biology, D-fructofuranuronic acid is recognized for its role in various metabolic pathways. It is known to be a metabolite in organisms such as Escherichia coli. nih.gov Its presence is noted in the pentose (B10789219) and glucuronate interconversion pathways. ecmdb.ca

Research has highlighted its involvement in specific enzymatic reactions. For instance, the enzyme D-mannonate dehydratase catalyzes the conversion of D-mannonate to D-fructuronate. ecmdb.ca Furthermore, this compound is a key intermediate in certain biosynthetic pathways. For example, the condensation of 2-amino-2-deoxy-D-glucose hydrochloride with D-glucuronic acid can yield a derivative of this compound. researchgate.net

The study of uronic acids, including this compound, is crucial for understanding the biosynthesis of complex carbohydrates and their roles in health and disease. numberanalytics.com They are also used in diagnostic assays to quantify glycosaminoglycans in biological samples. numberanalytics.com

Structural Relationship to Fructose and Other Uronic Acids

Determination of Absolute Stereochemistry

The absolute stereochemistry of this compound is designated by the "D" configuration. This convention relates the molecule's stereochemistry to that of the enantiomers of glyceraldehyde. For sugars, the configuration is determined by the stereocenter that is furthest from the anomeric carbon. In the open-chain form of fructose, this is the chiral center at carbon 5 (C5).

In a Fischer projection, if the hydroxyl group on this highest-numbered chiral center points to the right, the sugar is assigned the D-configuration. youtube.com Although this compound exists in a cyclic furanose form, its stereochemical identity is derived from its parent monosaccharide, D-fructose. The systematic IUPAC name for the α-anomer of this compound is (2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid, which precisely defines the spatial arrangement of each substituent at the chiral centers. nih.gov

Conformational Analysis in Diverse Environments

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com The five-membered furanose ring of this compound is not planar and adopts puckered conformations to minimize torsional strain.

In solution, the furanose ring is highly flexible and exists in a dynamic equilibrium between various conformers. The primary conformations are the 'envelope' (E) and 'twist' (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The specific conformers that are populated and their relative abundance depend on factors such as the solvent, temperature, and pH. This equilibrium is a key feature of furanose rings in solution.

Table 1: Primary Conformations of the Furanose Ring

| Conformation | Description | Puckered Atom(s) |

|---|---|---|

| Envelope (E) | Four ring atoms are coplanar; one atom is displaced from this plane. | C2-endo, C3-exo, etc. |

| Twist (T) | Three ring atoms are coplanar; two adjacent atoms are displaced on opposite sides. | C2-endo/C3-exo, etc. |

This table is interactive. Click on the headers to sort.

In the solid state, such as in a crystal lattice, the molecule is typically locked into a single, low-energy conformation. This conformation is the one that allows for the most stable packing arrangement, minimizing intermolecular steric clashes and maximizing favorable interactions like hydrogen bonding. X-ray crystallography is the definitive technique for determining the solid-state conformation. While specific crystallographic data for this compound is not widely published, analysis of analogous furanose derivatives shows that the solid-state structure is usually a specific envelope or twist conformer, often slightly distorted to accommodate crystal packing forces.

Advanced Spectroscopic Techniques for Stereochemical and Conformational Assignment

Modern spectroscopic methods are indispensable for elucidating the complex three-dimensional structures of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and conformation in solution. libretexts.org For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Chemical Shifts: The chemical shift of each proton and carbon nucleus is highly sensitive to its local electronic environment. Changes in conformation alter these environments, leading to observable changes in the NMR spectrum. sigmaaldrich.com

Coupling Constants: The magnitude of the three-bond proton-proton coupling constant (³J_HH) is related to the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants around the furanose ring, it is possible to deduce the ring's pucker and the preferred conformation in solution.

Table 2: Illustrative ¹H NMR Data for Conformational Analysis

| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) | Conformational Insight |

|---|---|---|---|

| H2 | 4.1-4.3 | ³J_H2,H3 ≈ 1-3 | Small coupling suggests a dihedral angle near 90°, consistent with certain puckers. |

| H3 | 4.0-4.2 | ³J_H3,H4 ≈ 4-6 | Intermediate coupling provides information on the C3-C4 bond rotation. |

Note: This table presents hypothetical, representative data for illustrative purposes.

Circular Dichroism (CD) is an absorption spectroscopy method that uses circularly polarized light. photophysics.com It is an essential technique for studying chiral molecules. univr.it Since this compound is chiral, it will exhibit a CD spectrum.

The CD spectrum is the difference in absorption between left- and right-handed circularly polarized light and is extremely sensitive to the molecule's three-dimensional structure. nih.gov The chromophores in this compound, primarily the carboxyl group (-COOH) and the ring oxygen, exist within a chiral environment. The resulting CD spectrum serves as a unique fingerprint for the molecule's dominant conformation. Any change in the solution environment (like pH affecting the carboxyl group's ionization) that causes a shift in the conformational equilibrium will result in a measurable change in the CD spectrum, making it a powerful tool for monitoring conformational transitions. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D-fructose |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the stereochemical and conformational elucidation of molecules. While direct, extensive studies on this compound are limited in published literature, a robust understanding of its structural characteristics can be derived from the analysis of its constituent functional groups and by drawing parallels with structurally analogous compounds, such as D-fructose and other uronic acids like D-glucuronic acid. By combining experimental data from these related molecules with theoretical calculations, a detailed vibrational assignment for this compound can be predicted, offering insight into its three-dimensional structure.

The vibrational spectrum of this compound is dominated by the characteristic modes of its three primary structural components: the carboxylic acid group (-COOH), the multiple hydroxyl (-OH) groups, and the furanose ring skeleton. The frequency and intensity of these vibrational modes are highly sensitive to the molecule's local environment, including its conformation, stereochemistry, and intermolecular interactions like hydrogen bonding.

Analysis of Characteristic Functional Groups

The carboxylic acid moiety provides some of the most distinct bands in the IR spectrum. In condensed phases (liquid or solid), carboxylic acids typically exist as hydrogen-bonded dimers. msu.eduspectroscopyonline.com This dimerization results in a uniquely broad O-H stretching vibration that appears as a wide absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹. libretexts.org This band is often so broad that it overlaps with the C-H stretching vibrations. msu.edu The carbonyl (C=O) stretching frequency of such a dimer is found near 1710 cm⁻¹. libretexts.org Research on β-D-glucuronic acid, a closely related uronic acid, has confirmed through IR spectra and computational analysis that it is present as a dimer in the solid phase, formed by hydrogen bonding between the COOH groups. nih.govbme.hu It is therefore highly probable that this compound adopts a similar dimeric conformation in the solid state.

The furanose ring and its substituent hydroxyl and hydroxymethyl groups contribute to a complex series of vibrations. The O-H stretching vibrations from the alcohol groups typically appear in the 3600-3200 cm⁻¹ region, overlapping with the broad carboxylic acid O-H band. msu.edu The region between 2800 cm⁻¹ and 3000 cm⁻¹ is characterized by C-H stretching modes. cdnsciencepub.com

The Fingerprint Region and Conformational Sensitivity

The most information-rich area for stereochemical and conformational analysis is the "fingerprint region," which lies below 1500 cm⁻¹. cdnsciencepub.com This region contains a multitude of complex, coupled vibrations, including C-O and C-C stretching, as well as C-H and O-H bending modes. scielo.br The precise frequencies of these bands are exquisitely sensitive to the molecule's three-dimensional structure. cdnsciencepub.com

For this compound, this means that variations in the furanose ring puckering—the way the five-membered ring is twisted out of planarity—would result in detectable shifts in the fingerprint region. acs.org Furthermore, the stereochemistry at the anomeric carbon (C-2) would influence the vibrational spectra, allowing for potential differentiation between α and β anomers. Studies on other carbohydrates have shown that vibrational spectroscopy can effectively distinguish between different anomers and ring sizes (furanose vs. pyranose). researchgate.netresearchgate.net Advanced chiroptical techniques like Vibrational Circular Dichroism (VCD) are particularly adept at analyzing the stereostructure of furanose moieties, which are often difficult to study by other means due to their flexibility. acs.org

Raman spectroscopy offers complementary information. While water is a strong absorber in IR spectroscopy, its Raman signal is weak, making Raman an excellent technique for studying carbohydrates in aqueous solutions. scispace.com Raman spectra can clearly identify bands related to uronic acids, with characteristic peaks for both protonated (-COOH) and deprotonated (-COO⁻) carboxylic acid groups observed around 1724 cm⁻¹ and 1420 cm⁻¹, respectively. acs.org

Predicted Vibrational Band Assignments

Based on the analysis of related compounds, a predicted set of characteristic vibrational bands for this compound can be compiled. These assignments are crucial for interpreting experimental spectra to elucidate the compound's structure.

Table of Mentioned Compounds

Biosynthesis and Metabolic Pathways of D Fructofuranuronic Acid

Elucidation of Biosynthetic Routes

The biosynthesis of D-fructofuranuronic acid is primarily understood through its central role in the catabolism of hexuronates in microorganisms like Escherichia coli. It is not typically synthesized de novo from simple precursors but rather is formed from the isomerization of other sugar acids.

Precursor Identification and Enzymatic Transformations

The primary precursor for the formation of this compound (often referred to as D-fructuronate in metabolic contexts) is D-glucuronic acid . The conversion is a reversible isomerization reaction. Another key related compound is D-mannonate , which is interconvertible with D-fructuronate.

The key enzymatic transformations are:

Isomerization: D-glucuronic acid is isomerized to this compound.

Reduction/Oxidation: this compound and D-mannonate are interconverted through a redox reaction involving NAD+/NADH.

These transformations place this compound at a crossroads in the pathway, linking the metabolism of D-glucuronate and D-mannonate.

Characterization of Key Biosynthetic Enzymes (e.g., Oxidoreductases, Dehydrogenases)

The biosynthesis of this compound is catalyzed by specific enzymes that have been characterized primarily in bacteria.

Uronate Isomerase (also known as Glucuronate Isomerase) catalyzes the reversible isomerization of D-glucuronate to D-fructuronate. uniprot.org This enzyme is crucial as it directly produces this compound from a common sugar acid derived from the breakdown of polysaccharides. uniprot.orgresearchgate.net It belongs to the family of isomerases, specifically those intramolecular oxidoreductases that interconvert aldoses and ketoses. uniprot.org In E. coli, this enzyme is encoded by the uxaC gene. researchgate.net

Fructuronate Reductase (also known as D-Mannonate Dehydrogenase) is an oxidoreductase that catalyzes the reversible reduction of D-fructuronate to D-mannonate, utilizing NADH as a cofactor. wikipedia.orgcreative-enzymes.com This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org In E. coli, this activity is primarily attributed to the enzyme encoded by the uxuB gene. nih.gov The reaction is a key step in the catabolic pathway but is reversible, thus linking the pools of D-fructuronate and D-mannonate. wikipedia.orgcreative-enzymes.com

| Enzyme Name | Systematic Name | EC Number | Substrate(s) | Product(s) | Cofactor | Gene (E. coli) |

|---|---|---|---|---|---|---|

| Uronate Isomerase | D-glucuronate aldose-ketose-isomerase | 5.3.1.12 | D-glucuronate | D-fructuronate | None | uxaC |

| Fructuronate Reductase | D-mannonate:NAD+ 5-oxidoreductase | 1.1.1.57 | D-fructuronate, NADH, H+ | D-mannonate, NAD+ | NAD+/NADH | uxuB |

Role as a Central Metabolite in Microorganisms

This compound is not an endpoint metabolite but rather a crucial intermediate in the hexuronate catabolic pathway, which funnels various sugar acids into central metabolism.

Catabolic Pathways and Degradation Mechanisms

The degradation of this compound proceeds via its reduction to D-mannonate, which is then further catabolized. The primary steps in its degradation are:

Reduction to D-Mannonate: As described above, fructuronate reductase catalyzes the NADH-dependent reduction of D-fructuronate to D-mannonate. creative-enzymes.com

Dehydration of D-Mannonate: The subsequent step is the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate (KDG) . This reaction is catalyzed by Mannonate Dehydratase , an enzyme encoded by the uxuA gene in E. coli. nih.govwikipedia.orguniprot.org

Phosphorylation and Cleavage of KDG: KDG is then phosphorylated by KDG kinase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is a key intermediate in the Entner-Doudoroff pathway and is cleaved by KDPG aldolase into pyruvate (B1213749) and glyceraldehyde-3-phosphate . These products then enter glycolysis and the citric acid cycle, respectively, for energy production. researchgate.net

| Enzyme Name | Systematic Name | EC Number | Substrate(s) | Product(s) | Gene (E. coli) |

|---|---|---|---|---|---|

| Fructuronate Reductase | D-mannonate:NAD+ 5-oxidoreductase | 1.1.1.57 | D-fructuronate, NADH, H+ | D-mannonate, NAD+ | uxuB |

| Mannonate Dehydratase | D-mannonate hydro-lyase | 4.2.1.8 | D-mannonate | 2-dehydro-3-deoxy-D-gluconate, H2O | uxuA |

Intermediary Metabolism and Regulatory Networks

The metabolism of this compound is tightly regulated at the transcriptional level in bacteria like E. coli. The genes encoding the enzymes for its catabolism are organized into operons, and their expression is controlled by specific transcriptional regulators.

Two key repressors in E. coli are UxuR and ExuR , which belong to the GntR family of transcription factors. uni.luresearchgate.net

UxuR specifically controls the D-glucuronate metabolism by repressing the uxuAB operon (encoding mannonate dehydratase and fructuronate reductase) and its own gene, uxuR. uni.luresearchgate.net The inducer for this system is D-fructuronate. uniprot.org

ExuR has a broader regulatory role, repressing genes involved in the metabolism of both D-glucuronate and D-galacturonate, including the uxuAB operon. uni.luresearchgate.net

This dual regulation allows the cell to respond to the presence of different hexuronates and channel them appropriately into the catabolic pathway. The expression of these genes is also subject to catabolite repression by glucose, ensuring that preferred carbon sources are utilized first. uniprot.org The regulatory network ensures that the enzymes for this compound metabolism are synthesized only when their substrate is available and more readily metabolized carbon sources are absent. mdpi.com

Linkages to Broader Carbohydrate Metabolism

The metabolic pathway of this compound is deeply integrated with central carbohydrate metabolism through several key connections:

Pentose (B10789219) and Glucuronate Interconversions: The entire pathway of this compound formation and degradation is a part of the pentose and glucuronate interconversion pathway. wikipedia.orgwikipedia.org This pathway is a hub that connects the metabolism of various five- and six-carbon sugar acids.

Connection to Glucose Metabolism: The precursor of this compound, D-glucuronic acid, is a derivative of glucose. This links the pathway to the upstream processes of glucose oxidation.

Entry into the Entner-Doudoroff Pathway and Glycolysis: The catabolism of this compound converges with the Entner-Doudoroff pathway at the level of KDG. The final products, pyruvate and glyceraldehyde-3-phosphate, are central intermediates of glycolysis and the citric acid cycle. researchgate.net This provides a direct route for the carbon atoms from this compound to be utilized for energy generation and biosynthesis.

Chemical Synthesis Strategies for D Fructofuranuronic Acid

Total Synthesis Approaches

The total synthesis of D-fructofuranuronic acid primarily revolves around the selective oxidation of its parent monosaccharide, D-fructose. A notable approach involves the direct oxidation of D-fructose using a strong oxidizing agent under controlled conditions.

One documented method utilizes potassium permanganate (B83412) (KMnO₄) in an acidic medium to achieve this transformation. The reaction mechanism is thought to involve the formation of a complex between the permanganate ion and fructose (B13574). This complex subsequently undergoes oxidation to yield fructuronic acid, among other oxidation products like formic acid and arabinonic acid. scirp.org The identification of fructuronic acid as a product has been confirmed through spectroscopic techniques such as Fab mass spectrometry, ¹H-NMR, and ¹³C-NMR. scirp.org

The reaction kinetics of this oxidation have been studied spectrophotometrically by monitoring the change in the optical density of KMnO₄. scirp.org It has been demonstrated that the reaction follows first-order kinetics. scirp.org The proposed mechanism suggests that the permanganate ion reacts with fructose to form a [C₆H₁₁O₆]⁻ complex, which then yields the aldonic acid. scirp.org

While this method provides a direct route to the target molecule, controlling the reaction to selectively yield this compound over other oxidation byproducts is a significant challenge. The "brute force" nature of using a strong oxidant can lead to a mixture of products, necessitating extensive purification.

Chemoenzymatic Synthesis Route Development

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions, offering a powerful strategy for the synthesis of complex carbohydrates. nih.gov This approach is particularly advantageous for achieving high regioselectivity and stereoselectivity, which are often difficult to control through purely chemical means. nih.gov

In the context of this compound, while a direct one-pot chemoenzymatic synthesis from D-fructose is not extensively documented, the principles for such a route can be established from related enzymatic transformations of fructose. Enzymes from the D-tagatose 3-epimerase (DTEase) family, for instance, are known to catalyze the epimerization of D-fructose at the C3 position to produce D-allulose. frontiersin.org This demonstrates the potential for enzymes to selectively modify the fructose backbone.

A plausible chemoenzymatic route could involve an initial enzymatic step to introduce a functional group at a specific position on the fructose molecule, followed by a chemical oxidation step. For example, an enzyme could be used to protect certain hydroxyl groups, thereby directing the subsequent chemical oxidation to the desired C-5 position to form the uronic acid.

Furthermore, one-pot multienzyme (OPME) systems, which have been successfully employed for the synthesis of other complex carbohydrates like sialosides, offer a promising blueprint. nih.gov Such a system for this compound could involve an initial enzymatic modification of D-fructose, followed by an in-situ chemical oxidation, all within a single reaction vessel.

Regioselective and Stereoselective Synthesis Methodologies

The inherent challenge in carbohydrate chemistry is the differentiation between multiple hydroxyl groups of similar reactivity. google.com Regioselective and stereoselective synthesis methods are therefore paramount for the successful synthesis of a specific isomer like this compound.

Regioselectivity in the synthesis of this compound is primarily concerned with the selective oxidation of the primary hydroxyl group at the C-6 position of D-fructose to a carboxylic acid, while leaving the other hydroxyl groups untouched. This can be achieved through several strategies:

Enzymatic Oxidation: Enzymes like pyranose 2-oxidase from Trametes multicolor exhibit high regioselectivity in the oxidation of D-glucose. nih.gov While not directly applicable to the C-6 hydroxyl of fructose, this highlights the potential of discovering or engineering an enzyme that can selectively oxidize this position.

Catalyst-Controlled Reactions: Transition metal catalysts can be employed to direct reactions to a specific hydroxyl group. For instance, tin-mediated protections can differentiate between cis- and trans-diols, allowing for subsequent selective reactions. rsc.org

Stereoselectivity is crucial for maintaining the correct stereochemistry at the chiral centers of the furanose ring during synthesis. The stereochemistry of the starting material, D-fructose, dictates the stereochemistry of the final product. Any synthetic step that could potentially alter these stereocenters must be carefully controlled. For example, in reactions involving the formation of new stereocenters, the use of chiral catalysts or auxiliaries can ensure the desired stereochemical outcome. organic-chemistry.org

Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is an indispensable tool in carbohydrate synthesis, enabling the temporary masking of reactive functional groups to prevent unwanted side reactions. wiley-vch.de In the synthesis of this compound from D-fructose, a key strategy involves the selective protection of all hydroxyl groups except the primary C-6 hydroxyl, which is then oxidized.

Common protecting groups for hydroxyl functions in carbohydrates include:

Silyl (B83357) ethers: Bulky silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be used to selectively protect the less sterically hindered primary hydroxyl group. rsc.orgmasterorganicchemistry.com

Acetals and Ketals: Cyclic acetals, such as isopropylidene ketals (acetonides), are frequently used to protect vicinal diols. For example, treating D-glucose with acetone (B3395972) can protect the C-1, C-2, C-4, and C-6 hydroxyls, leaving the C-3 hydroxyl free for further reaction. masterorganicchemistry.com A similar strategy could be adapted for D-fructose.

Esters: Acylating agents can be used to form ester protecting groups. The reactivity of different hydroxyl groups can be exploited to achieve regioselective acylation. rsc.org

A typical protecting group strategy for the synthesis of this compound would involve the following conceptual steps:

Selective Protection: Introduction of protecting groups to mask the hydroxyls at C-1, C-3, and C-4 of D-fructose, leaving the C-6 hydroxyl exposed. This might involve a multi-step process or a regioselective protection method.

Oxidation: Oxidation of the unprotected C-6 hydroxyl group to a carboxylic acid.

Deprotection: Removal of all protecting groups to yield the final product, this compound.

Derivatization and Analog Design of D Fructofuranuronic Acid

Synthesis of Anomeric Derivatives

The anomeric hydroxyl group of a carbohydrate is a key site for derivatization, often leading to the formation of glycosides or anomeric esters with significant biological and chemical applications. libretexts.org The chemistry of D-fructofuranuronic acid, being a keturonic acid, allows for such modifications at its C-2 anomeric center.

Standard esterification methods can be applied to the anomeric hydroxyl group. This is typically achieved by treating the carbohydrate with an acid chloride or anhydride (B1165640) in the presence of a base. libretexts.org For more sensitive substrates, the Mitsunobu reaction offers a powerful alternative for the regioselective esterification of the anomeric position. beilstein-journals.org This reaction involves a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the anomeric hydroxyl for nucleophilic attack by a carboxylic acid. beilstein-journals.org Research on the related D-glucuronic acid has shown that its anomeric position can be selectively esterified using Mitsunobu conditions, yielding anomeric mixtures of 1-O-acyl-β-D-glucuronide products. beilstein-journals.org Similarly, enzymatic synthesis using lipases has been employed to create a series of D-glucuronic acid esters, which were confirmed by NMR to exist as anomeric (α/β) mixtures. uliege.be These methodologies are directly applicable to this compound, suggesting that anomeric esters can be readily synthesized, likely yielding a mixture of α and β anomers.

Beyond esters, other anomeric derivatives like phosphates can be formed. These are often crucial intermediates in biological pathways. libretexts.org The synthesis of such derivatives typically involves reaction with a phosphorylating agent at the anomeric position, which may require prior protection of the other hydroxyl groups to ensure selectivity.

Carboxyl Group Modifications

The C1 carboxyl group is a defining feature of this compound, distinguishing it from its parent sugar, fructose (B13574). This functional group is a prime target for modification, most commonly through the formation of amides or esters, to introduce new functionalities or link the sugar to other molecules.

Amide bond formation is one of the most fundamental reactions in organic synthesis and is typically accomplished by activating the carboxylic acid. rsc.org The most common method involves the use of coupling reagents, which react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. chemistrysteps.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. chemistrysteps.com The efficiency of these reactions can be improved, and side reactions like epimerization can be suppressed, by using additives such as 1-hydroxybenzotriazole (B26582) (HOBt). americanpharmaceuticalreview.com A convenient protocol for amide bond formation, particularly for electron-deficient amines, utilizes EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov While these methods are general for carboxylic acids, they can be directly applied to the C1-carboxyl group of this compound to synthesize a wide array of amide derivatives.

Preparation of Glycosidic Linkages Involving this compound

Glycosylation, the formation of a glycosidic bond, is a critical process that links a carbohydrate to another molecule, which can be another sugar, a protein, or a lipid. thermofisher.comglycanage.com This process results in the formation of glycoconjugates that play vital roles in numerous biological events. glycanage.comwikipedia.org Uronic acids, including the related glucuronic acid, are known components of natural glycans. wikipedia.orgnih.gov

A notable example is the characterization of a complex N-linked pentasaccharide from an archaeal virus, which was found to contain both glucose and glucuronic acid, in addition to a terminal legionaminic acid (a sialic acid-like sugar). nih.gov This discovery underscores the role of uronic acids as building blocks in the biosynthesis of complex polysaccharides. O-linked glycosylation can also involve uronic acids; for instance, the formation of a specific tetrasaccharide that stabilizes protein interactions with the basement membrane involves the addition of glucuronic acid. wikipedia.org

As a monosaccharide derivative, this compound can theoretically serve as either a glycosyl donor (after activation of its anomeric center) or a glycosyl acceptor (utilizing one of its free hydroxyl groups) in the synthesis of oligosaccharides. The formation of the glycosidic linkage is a complex reaction where stereochemical control is paramount. libretexts.org While specific synthetic examples involving this compound as a glycosylating partner are not prominent in the literature, the established principles of glycosylation chemistry provide a clear pathway for its incorporation into larger glycan structures.

Stereocontrolled Synthesis of this compound Analogs

The development of analogs of natural products is a cornerstone of medicinal chemistry, aiming to enhance biological activity or improve pharmacokinetic properties. The stereocontrolled synthesis of such analogs requires precise methods to control the three-dimensional arrangement of atoms. This compound possesses multiple chiral centers, making the stereoselective synthesis of its analogs a significant chemical challenge.

Modern organic synthesis offers a powerful toolkit for stereocontrolled reactions. These include:

Phase-Transfer Catalysis: Asymmetric alkylation of glycinate (B8599266) Schiff bases using a chiral quaternary ammonium (B1175870) bromide as a phase-transfer catalyst allows for the synthesis of β-branched α-amino acids with high enantio- and diastereoselectivity. organic-chemistry.org

Photoredox Catalysis: Visible light-promoted photoredox catalysis enables the stereoselective C-radical addition to chiral imines, providing a route to unnatural α-amino acids from readily available carboxylic acids. rsc.org

Organocatalysis: Amine-catalyzed stereoselective reactions on furanoside-derived aldehydes can produce C4' functionalized furanoside and nucleoside derivatives with a new tetrasubstituted stereocenter in high diastereomeric ratios. diva-portal.org

Chiral Pool Synthesis: This strategy utilizes readily available chiral molecules, such as amino acids or other sugars, as starting materials to synthesize complex chiral targets. mdpi.com

These advanced strategies could theoretically be applied to precursors of this compound to generate novel analogs. For instance, a stereoselective addition to the ketone at C-5 (in the open-chain form) or modifications at the C-3 or C-4 hydroxyl groups using chiral catalysts could yield a variety of analogs with defined stereochemistry. Such analogs would be invaluable for probing structure-activity relationships in biological systems where this compound or its metabolites are involved.

Development of Functionalized this compound Scaffolds

In the field of biomaterials and tissue engineering, scaffolds provide a structural support for cell attachment, proliferation, and differentiation to regenerate tissue. Functionalization of these scaffolds with bioactive molecules is a common strategy to enhance their performance. While materials like hyaluronic acid (which is a polymer containing D-glucuronic acid), collagen, and various synthetic polymers are extensively used and functionalized for these purposes, a review of the scientific literature indicates a lack of specific research on the use of this compound as a primary component or a functionalizing agent in scaffold development. The principles of biomaterial functionalization are well-established, but their direct application to this specific keturonic acid has not been documented.

Advanced Analytical and Characterization Techniques for D Fructofuranuronic Acid

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of D-fructofuranuronic acid. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS allows for the determination of the precise molecular formula. For this compound (C₆H₈O₆), the expected exact mass can be calculated and compared with the experimentally obtained value to confirm its identity.

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers valuable insights into the molecule's structure through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.orgscienceready.com.au While specific fragmentation data for this compound is not extensively published, general fragmentation patterns for uronic acids involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The cleavage of the furanose ring can also lead to characteristic fragment ions. The molecular ions are energetically unstable and can break into smaller pieces, with the positive ions being detected. chemguide.co.uklibretexts.org

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈O₆ |

| Theoretical Monoisotopic Mass | 176.0321 Da |

| Observed Mass (Hypothetical) | 176.0320 Da |

| Mass Accuracy (Hypothetical) | < 1 ppm |

Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are crucial for the analysis of this compound in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like this compound. googleapis.com Due to its acidic nature, this compound can be analyzed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. mdpi.com Derivatization is often employed to improve chromatographic retention and ionization efficiency. researchgate.netnih.gov For instance, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine can target the keto group, enhancing sensitivity in LC-MS/MS analysis. researchgate.net The separation is typically achieved on reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization to increase the volatility of the polar this compound. chromatographyonline.comnih.gov A common derivatization strategy is methylation to form fatty acid methyl esters (FAMEs), which are more amenable to GC analysis. chromatographyonline.comnih.govresearchgate.net The resulting mass spectra can then be compared to spectral libraries for identification. The choice between LC-MS and GC-MS depends on the sample matrix and the specific analytical goals.

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | LC-MS | GC-MS |

|---|---|---|

| Sample Volatility | Not required | Required |

| Derivatization | Often used to improve ionization and retention | Mandatory |

| Ionization Mode | ESI (negative or positive) | EI, CI |

| Typical Analytes | Polar, thermally labile compounds | Volatile, thermally stable compounds (after derivatization) |

| Application | Analysis in biological fluids and extracts | Analysis of derivatized extracts |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional molecular structure of a compound in its crystalline state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, the structures of analogous furanuronic acid derivatives have been determined, providing insights into the likely conformation of the furanose ring in this compound. nih.gov

For X-ray diffraction analysis, this compound would first need to be crystallized, possibly as a salt (e.g., sodium or calcium salt) to enhance crystal quality. The diffraction pattern obtained from bombarding the crystal with X-rays is then used to construct an electron density map, from which the atomic positions can be determined. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each proton and carbon atom in the molecule. nih.govcdnsciencepub.com

Multidimensional NMR Approaches (e.g., 2D, 3D NMR)

While one-dimensional (1D) NMR spectra can be complex, multidimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. colab.ws

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the furanose ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across the quaternary anomeric carbon (C2) and the carboxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and the conformation of the furanose ring.

Isotopic Labeling for Complex Spectral Assignments

In cases of severe spectral overlap or for probing specific metabolic pathways, isotopic labeling can be employed. Synthesizing this compound with ¹³C or ¹⁵N enrichment at specific positions can greatly simplify the NMR spectra and aid in the unambiguous assignment of signals. nih.gov For instance, ¹³C-labeling at the carboxyl carbon (C1) would allow for easy identification of its resonance in the ¹³C NMR spectrum.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in D₂O)

| Atom | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) |

|---|---|---|

| C1 (-COOH) | - | 170-180 |

| C2 | - | 100-110 |

| C3 | 4.0 - 4.5 | 70-80 |

| C4 | 4.0 - 4.5 | 70-80 |

| C5 | 4.0 - 4.5 | 75-85 |

| C6 (-CH₂OH) | 3.5 - 4.0 | 60-70 |

Note: These are estimated ranges based on data for similar uronic acids like D-glucuronic and D-galacturonic acid. Actual values may vary. slu.seresearchgate.netpitt.edusigmaaldrich.comwashington.edu

Computational and Theoretical Methods for Spectroscopic Data Prediction

Computational chemistry provides a powerful complementary tool for the analysis of this compound. wikipedia.org Methods like Density Functional Theory (DFT) can be used to predict NMR chemical shifts and coupling constants. rsc.orgnih.govnih.govacs.orgmdpi.com By calculating these parameters for different possible isomers and conformers, the theoretical data can be compared with experimental results to confirm the structure. researchgate.net

Furthermore, computational models can predict infrared (IR) spectra and provide insights into the molecule's electronic properties, such as the distribution of electron density and the location of reactive sites. mdpi.comnih.gov These theoretical calculations can guide experimental design and aid in the interpretation of complex spectroscopic data.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| D-glucuronic acid |

| D-galacturonic acid |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine |

| Sodium D-fructofuranuronate |

| Calcium D-fructofuranuronate |

Biological Roles and Functional Investigations of D Fructofuranuronic Acid in Non Human Systems

Integration into Microbial Cell Wall Polysaccharides and Exopolysaccharides

Microbial polysaccharides, which include components of the cell wall and secreted exopolysaccharides (EPS), are known for their structural diversity and wide range of functions. They are typically polymers of common monosaccharides such as glucose, galactose, and fructose (B13574), and can also include modified sugars like amino sugars and uronic acids. gwdg.de These uronic acids, with their carboxyl groups, contribute negative charges to the polymers, influencing their physical properties and biological interactions. google.com

However, based on current scientific literature, there is no direct evidence to confirm the integration of D-fructofuranuronic acid as a structural component of microbial cell wall polysaccharides or exopolysaccharides. While bacteria are known to produce a vast array of EPS with diverse monosaccharide compositions, including various uronic acids, specific identification of this compound within these polymers has not been reported. gwdg.denorthwestern.edu

Contribution to Plant Polysaccharide Architecture

Plant cell walls are complex structures primarily composed of polysaccharides like cellulose, hemicelluloses (e.g., arabinoxylans), and pectins. nih.gov Pectins, for instance, are rich in D-galacturonic acid, which is a key structural component. mimedb.org These acidic polysaccharides are crucial for cell adhesion and wall flexibility. mimedb.org

Currently, there are no research findings available that specifically identify or describe a role for this compound in the architecture of plant polysaccharides. The extensive body of research on plant cell wall composition has focused on other sugar acids, and a contribution from this compound has not been documented.

Substrate or Product Functionality in Enzymatic Reactions

Enzymes are highly specific catalysts for biochemical reactions. google.com The functionality of a molecule as a substrate or product is a key indicator of its metabolic role. Evidence from microbial metabolic databases indicates that this compound participates in enzymatic reactions. Specifically, it has been identified as a substrate for the enzyme Uronate isomerase in the bacterium Yersinia pestis. numberanalytics.com This enzyme catalyzes an isomerization reaction, changing the structure of this compound. numberanalytics.com This finding confirms its involvement in microbial metabolic pathways, although the full context of this pathway and its physiological significance in Yersinia pestis requires further investigation.

Interactions with Carbohydrate-Active Enzymes (CAZymes) in Microorganisms

The Carbohydrate-Active enZYmes (CAZy) database classifies enzymes that are involved in the synthesis, modification, and degradation of carbohydrates. eurekalert.org These enzymes are grouped into classes such as Glycoside Hydrolases (GH), GlycosylTransferases (GT), Polysaccharide Lyases (PL), Carbohydrate Esterases (CE), and Auxiliary Activities (AA). eurekalert.org

The enzyme Uronate isomerase, which acts on this compound in Yersinia pestis, falls within this classification of carbohydrate-active enzymes. numberanalytics.com Isomerases are a class of enzymes that convert a molecule from one isomer to another. The action of Uronate isomerase on this compound demonstrates a direct interaction with a CAZyme, positioning this sugar acid as a component of microbial carbohydrate metabolism. numberanalytics.com

Table 1: Documented Enzymatic Interaction with this compound

| Enzyme Name | Organism | Substrate | Reaction Type |

| Uronate isomerase | Yersinia pestis | This compound | Isomerization |

Ecological and Environmental Significance in Carbon Cycling

The carbon cycle involves the transformation and movement of carbon between the atmosphere, oceans, land, and living organisms. Microorganisms play a central role in this cycle by decomposing organic matter and respiring carbon dioxide (CO2). Simple molecules like sugars, organic acids, and amino acids derived from plant and animal matter are rapidly consumed by soil microbes. mimedb.org These compounds serve as a primary energy source for microbial metabolism, which can lead to either the incorporation of carbon into microbial biomass or its release as CO2 through respiration. gwdg.de

Sugar acids, as a class of compounds, are part of this complex web of microbial metabolism. However, specific studies detailing the ecological niche and environmental significance of this compound in carbon cycling are not currently available. Its role can be inferred to be that of a readily available carbon source for microorganisms capable of metabolizing it, but its specific contribution to carbon turnover rates and soil organic matter dynamics has not been quantified.

Biotechnological and Industrial Applications of D Fructofuranuronic Acid

As a Chiral Building Block in Chemical Synthesis

D-fructofuranuronic acid serves as a valuable chiral building block in asymmetric synthesis, a field focused on producing optically active compounds. tcichemicals.comslideshare.net The inherent chirality of this sugar acid, derived from natural fructose (B13574), provides a head start in the synthesis of complex molecules with specific stereochemistry. wikipedia.org This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific enantiomeric form.

The use of readily available chiral compounds from nature, known as the chiral pool, is a key strategy in organic synthesis to improve efficiency. wikipedia.org this compound is part of this pool, offering its carbon skeleton and pre-existing chirality for the construction of enantiopure products. wikipedia.orgaurumpharmatech.com Synthetic chemists utilize such chiral building blocks to control the stereochemical outcome of reactions, avoiding the need for complex resolution steps or the use of stoichiometric chiral reagents. york.ac.uksigmaaldrich.com This approach, often referred to as chiral pool synthesis, involves the conversion of a chiral starting material into a target molecule through a series of chemical transformations that preserve the original chirality.

The applications of chiral building blocks like this compound extend to the creation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty materials. rsc.org The presence of multiple functional groups, including a carboxylic acid and several hydroxyl groups, allows for diverse chemical modifications, making it a versatile starting point for the synthesis of complex chiral molecules. synthose.com

Enzymatic Production Processes for this compound and Its Derivatives

Enzymatic processes offer a highly specific and efficient route for the production of this compound and its derivatives. These biocatalytic methods are often preferred over traditional chemical synthesis due to their high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

A key enzyme in this context is fructosyl-amino acid oxidase (FAOD) . nih.govmdpi.com This enzyme catalyzes the oxidative deglycation of fructosyl-amino acids, yielding glucosone, an amino acid, and hydrogen peroxide. nih.gov FAODs are found in various microorganisms, including bacteria and fungi like Aspergillus oryzae. nih.gov The substrate specificity of FAODs can vary, with some being specific for α-fructosyl amino acids and others for ε-fructosyl amino acids. nih.gov The enzyme from Aspergillus oryzae RIB40, for instance, has been shown to be active towards Nε-fructosyl Nα-Z-lysine and fructosyl valine. nih.gov

The production of these enzymes can be optimized through recombinant DNA technology. For example, the yeast Pichia pastoris (now known as Komagataella phaffii) has been used as a host for the expression of enzymes like chondroitin-4-O-sulfotransferase (C4ST), which is involved in the sulfation of chondroitin (B13769445) derivatives. frontiersin.org This highlights the potential for using engineered microbial systems for the efficient production of enzymes required for modifying sugar acids and their derivatives. frontiersin.org

The table below summarizes some of the enzymes involved in the production and modification of this compound and related compounds.

| Enzyme | Source Organism (Example) | Reaction Catalyzed | Application |

| Fructosyl-amino acid oxidase (FAOD) | Aspergillus oryzae nih.gov | Oxidative deglycation of fructosyl-amino acids nih.gov | Production of glucosone, determination of fructosyl-L-amino acid nih.govkikkoman.com |

| Chondroitin-4-O-sulfotransferase (C4ST) | Pichia pastoris (recombinant) frontiersin.org | Transfers sulfate (B86663) group to position 4 of chondroitin frontiersin.org | Synthesis of chondroitin sulfate derivatives frontiersin.org |

| Leucine Dehydrogenase | Bacillus sphaericus nih.gov | Reductive amination of α-keto acids nih.gov | Synthesis of chiral amino acids nih.gov |

| D-Lactate Dehydrogenase (D-LDH) | Not specified | Stereoselective reduction of keto acids nih.gov | Synthesis of (R)-hydroxy acids nih.gov |

Role in the Development of Bio-Based Materials and Polymers

This compound is a promising monomer for the development of bio-based and biodegradable polymers, offering a sustainable alternative to petroleum-derived plastics. nih.govworktribe.com Its structure is particularly relevant for the synthesis of polyesters and polyamides. worktribe.com

A key application lies in its potential as a precursor to furan-2,5-dicarboxylic acid (FDCA) . wikipedia.org FDCA is recognized by the US Department of Energy as a top-12 priority chemical for establishing a "green" chemistry industry. wikipedia.org It is a crucial building block for producing polyethylene (B3416737) furandicarboxylate (PEF), a bio-based polyester (B1180765) with properties that make it an attractive substitute for the widely used petroleum-based polyethylene terephthalate (B1205515) (PET). rsc.org The conversion of fructose-derived compounds to FDCA is a significant area of research. wikipedia.orgrsc.org

The development of bio-based polymers can be categorized into several groups: naturally obtained polymers, bioengineered polymers, and new polymers from biomass-derived monomers like this compound. nih.gov The goal is to create materials with tailored thermo-mechanical properties. mdpi.com For instance, polylactic acid (PLA), another bio-based polymer, is produced from lactic acid, a chiral molecule. mdpi.com The properties of PLA, such as crystallinity and degradation rate, are influenced by the stereochemistry of the lactic acid monomers. mdpi.com Similarly, the chirality and functionality of this compound can be leveraged to control the properties of the resulting polymers.

The integration of bio-based monomers into polymer structures is a key strategy for enhancing the sustainability of materials. researchgate.net Research is ongoing to optimize the synthesis of these monomers and their polymerization to create high-performance bioplastics. mdpi.comwur.nl

Applications in Industrial Fermentation Processes

Industrial fermentation is a key technology for the production of this compound and other bio-based chemicals. frontiersin.org Microorganisms such as bacteria, yeasts, and fungi can transform renewable feedstocks like sugars into valuable bioproducts. mdpi.com

The production of gluconic acid, a related sugar acid, by fermentation is a well-established industrial process, often using the fungus Aspergillus niger. frontiersin.org Similar microbial fermentation strategies can be applied for the production of this compound. The choice of microorganism is critical; for instance, Streptococcus zooepidemicus, Bacillus subtilis, and even genetically engineered Escherichia coli and Pichia pastoris are used for producing hyaluronic acid, another biopolymer. nih.gov

Optimizing fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing product yield. frontiersin.org For example, in gluconic acid production by A. niger, the optimal pH is between 4.5 and 6.0. frontiersin.org Furthermore, genetic engineering of microbial strains can enhance production efficiency and yield. mdpi.com The use of agro-industrial byproducts as cheap carbon sources is also being explored to make the fermentation process more economical. frontiersin.org

The development of efficient microbial strains and fermentation processes is central to the industrial-scale synthesis of fatty acid-derived chemicals and other bioproducts. frontiersin.org These advancements pave the way for the cost-effective production of this compound.

Precursor for Other Bioactive or Commodity Chemicals

This compound's chemical structure makes it a versatile precursor for the synthesis of a range of other valuable chemicals, including both bioactive compounds and commodity chemicals.

As mentioned previously, one of the most significant applications is its role as a precursor to furan-2,5-dicarboxylic acid (FDCA) . arkat-usa.orgumich.edu FDCA can be synthesized from furan-2-carboxylic acid, which in turn can be derived from C5 sugars found in hemicellulose. arkat-usa.orgumich.edu This pathway represents a method to produce a high-value chemical from renewable, non-food biomass. arkat-usa.org

Beyond FDCA, the functional groups of this compound allow for its conversion into various other molecules. For example, sugar acids can be transformed into other rare ketohexoses, as demonstrated by the use of 1,4,6-tri-O-acetyl-D-fructofuranose to produce D-psicose. nih.gov The ability to serve as a starting material for both chiral specialty chemicals and larger-volume commodity chemicals underscores the industrial importance of this compound.

The production of d-amino acids, which have applications in food and pharmaceuticals, can be achieved through enzymatic processes. nih.gov For example, various d-amino acids are produced during the fermentation of foods by lactic acid bacteria. nih.gov The enzymatic and microbial conversion of sugar derivatives like this compound could open new pathways to such bioactive molecules.

Future Research Avenues and Emerging Paradigms in D Fructofuranuronic Acid Research

Exploration of Novel Synthetic Pathways and Biocatalytic Routes

The efficient synthesis of D-fructofuranuronic acid is a primary bottleneck hindering its widespread study and application. Future research will critically focus on developing novel, sustainable, and economically viable synthetic methods. The exploration will likely diverge into two main streams: advanced chemical catalysis and innovative biocatalytic routes.

Chemical Synthesis: Traditional chemical synthesis methods often rely on harsh reaction conditions and the use of protecting groups, leading to complex procedures and unwanted byproducts. Future efforts will target the development of highly selective catalysts that can directly oxidize D-fructose to this compound. This includes the design of heterogeneous catalysts based on noble metals (e.g., platinum, palladium) supported on novel materials like carbon nanotubes or graphene oxide, which can offer high activity and easy separation. researchgate.net The goal is to achieve high yields under mild conditions, minimizing the environmental impact.

| Approach | Catalyst/Enzyme Type | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Chemical Catalysis | Supported noble metal catalysts (e.g., Pt, Pd) | High reaction rates, robustness, reusability. | Achieving high selectivity, catalyst deactivation, cost of metals. |

| Biocatalysis (Enzymatic) | Fructose (B13574) Dehydrogenases, Oxidases | High specificity (regio- and stereoselectivity), mild reaction conditions, environmentally benign. | Enzyme stability, cost of cofactors, product inhibition. |

| Biocatalysis (Whole-Cell) | Engineered E. coli, Saccharomyces cerevisiae | In-situ cofactor regeneration, multi-step synthesis in one pot. | Low product titers, complex downstream processing, metabolic burden on the host. |

Discovery of Undiscovered Biological Functions

The biological roles of this compound are not well understood, beyond its identification as a metabolite in organisms like Escherichia coli. nih.gov A significant future research direction is the systematic investigation of its potential functions in various biological systems. This exploration can be inspired by the diverse roles of other sugar acids, like D-glucuronic acid, which is a key component of vital biopolymers such as hyaluronan. nih.gov

Future research should focus on:

Metabolomics: Employing high-throughput metabolomics to quantify this compound levels in different organisms and tissues under various physiological and pathological conditions. This could reveal correlations between its abundance and specific cellular states or diseases.

Interaction with Biomolecules: Investigating its potential to interact with proteins, such as enzymes and cell surface receptors. Like other sugar acids, it may act as a signaling molecule, modulating cellular pathways involved in processes like cell growth, inflammation, or stress response. nih.gov

Role as a Precursor: Exploring its role as a metabolic precursor for the biosynthesis of other important compounds. Its structure suggests it could be a building block for novel polysaccharides or other complex natural products.

Development of Advanced Analytical and Imaging Tools

Progress in understanding this compound is contingent upon the availability of robust analytical methods for its detection and quantification. Future research must address the development of specialized tools tailored for this compound.

Analytical Techniques: While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, there is a need for methods with higher sensitivity and specificity, particularly for analysis in complex biological samples. tezu.ernet.in The development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods with targeted derivatization strategies could provide the necessary precision for metabolomic studies. Furthermore, capillary electrophoresis could offer a high-resolution separation technique for this compound and its isomers.

Imaging Tools: To understand the subcellular localization and dynamic changes of this compound, non-invasive imaging techniques are required. A promising avenue is the development of fluorescent probes that can selectively bind to this compound, allowing its visualization within living cells using confocal microscopy. Another emerging area is the use of advanced magnetic resonance imaging (MRI) or spectroscopy techniques that could potentially map its distribution in tissues. researchgate.net

| Technique | Principle | Application for this compound Research |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | Highly sensitive and specific quantification in complex matrices like blood plasma or cell lysates. |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High-resolution analysis and separation from structurally similar isomers. |

| Nuclear Magnetic Resonance (NMR) | Detection of nuclear spin transitions in a magnetic field. | Structural elucidation and quantification in non-destructive manner. |

| Fluorescence Microscopy | Use of specific fluorescent probes for visualization. | Imaging the spatial and temporal distribution within living cells and tissues. |

Computational Modeling for Structure-Function Relationships and Reaction Prediction

Computational chemistry and bioinformatics offer powerful tools to accelerate research on this compound. researchgate.net These in silico approaches can provide deep insights into its properties and interactions, guiding experimental work.

Structure-Function Relationships: Molecular dynamics (MD) simulations can be used to model the three-dimensional structure of this compound and its conformational dynamics in solution. This is crucial for understanding how it interacts with biological targets. Docking simulations can predict the binding modes of this compound to the active sites of enzymes or receptors, helping to elucidate its biological function. researchgate.net

Reaction Prediction: Quantum mechanics (QM) calculations can be employed to model the reaction mechanisms for the synthesis of this compound. This can help in designing more efficient catalysts by providing insights into transition states and reaction energy barriers. Computational fluid dynamics (CFD) can be used to model and optimize reactor design for its large-scale production.

Integration with Synthetic Biology for Directed Production

Synthetic biology provides a paradigm-shifting approach for the sustainable and controlled production of valuable chemicals. researchgate.netucsf.edu By engineering the metabolism of microorganisms, it is possible to create "cell factories" specifically designed for the high-yield production of this compound. nih.govresearchgate.net

The synthetic biology workflow would involve:

Pathway Design: Designing a novel metabolic pathway for the conversion of a simple substrate like glucose or fructose into this compound. This involves selecting appropriate enzymes from different organisms or designing them de novo.

Host Selection: Choosing a suitable chassis organism, such as E. coli for its rapid growth and well-characterized genetics, or S. cerevisiae (yeast) for its robustness in industrial fermentations.

Genetic Engineering: Assembling the genetic circuit for the designed pathway and integrating it into the host's genome. This often involves upregulating the expression of key enzymes and deleting genes corresponding to competing metabolic pathways to direct the carbon flux towards the desired product.

Optimization: Using iterative cycles of design-build-test-learn to optimize the production process. This includes fine-tuning enzyme expression levels and optimizing fermentation conditions to maximize the titer, rate, and yield of this compound.

This approach holds the promise of creating a sustainable and cost-effective manufacturing process, which is essential for the future commercialization of this compound and its derivatives. youtube.com

Q & A

Q. What are the established methods for synthesizing D-fructofuranuronic acid in laboratory settings?

this compound is typically synthesized via oxidation of D-fructose derivatives. A common approach involves enzymatic or chemical oxidation of the primary alcohol group in D-fructofuranose to a carboxylic acid. For instance, TEMPO-mediated oxidation under controlled pH (e.g., pH 9–10) can selectively oxidize the C6 hydroxyl group . Structural validation requires complementary techniques like NMR to confirm the furanose ring conformation and LC-MS to verify purity (>95%).

Q. How is the structure of this compound characterized using spectroscopic techniques?

Key methods include:

- NMR Spectroscopy : and NMR resolve the anomeric configuration (α/β) and ring conformation (furanose vs. pyranose). For example, chemical shifts near 98–105 ppm indicate the anomeric carbon in the furanose form .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight ([M-H] ion at m/z 194.04 for CHO) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Bands at ~1730 cm confirm the carbonyl stretch of the uronic acid group .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the stability of this compound under varying pH conditions?

Stability studies require:

- pH Buffers : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological and extreme conditions.

- Temperature Control : Isothermal experiments (e.g., 25°C vs. 37°C) to mimic ambient vs. biological environments.

- Analytical Intervals : Sample aliquots at 0, 6, 12, 24, and 48 hours for HPLC analysis (C18 column, 210 nm detection) to quantify degradation products like 5-HMF (5-hydroxymethylfurfural) .

- Statistical Models : Apply first-order kinetics to calculate degradation rate constants () and half-life () .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

Contradictions often arise from:

- Sample Purity : Impurities (e.g., residual solvents or isomers) may skew bioassay results. Validate purity via orthogonal methods (HPLC, NMR).

- Assay Variability : Standardize cell-based assays using positive controls (e.g., ascorbic acid for antioxidant activity) and normalize data to cell viability metrics.

- Contextual Factors : Differences in cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) or animal models (e.g., Sprague-Dawley vs. Wistar rats) require explicit documentation in methods .

- Meta-Analysis : Aggregate data across studies using PRISMA guidelines to identify trends or outliers .

Q. What methodologies are recommended for investigating the interaction of this compound with metal ions in aqueous systems?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry () for metal ions (e.g., Ca, Fe).

- UV-Vis Spectroscopy : Monitor chelation via shifts in absorption maxima (e.g., Fe-carboxylate complexes at 290–320 nm).

- Computational Modeling : Density Functional Theory (DFT) calculations predict preferential binding sites on the furanose ring .

Methodological Best Practices

- Data Presentation : Use tables to compare degradation kinetics (e.g., , ) across pH levels. Ensure tables are self-explanatory with footnotes clarifying abbreviations .

- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for commercial standards) and validate proprietary reagents with third-party certifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。